molecular formula C17H25N3O2 B2504644 1-cyclohexyl-4-(2-methoxypyridine-3-carbonyl)piperazine CAS No. 1235135-48-4

1-cyclohexyl-4-(2-methoxypyridine-3-carbonyl)piperazine

Cat. No.: B2504644
CAS No.: 1235135-48-4
M. Wt: 303.406
InChI Key: VYDIMJFBKHIGPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-4-(2-methoxypyridine-3-carbonyl)piperazine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of ligands for central nervous system (CNS) targets. Compounds featuring a cyclohexylpiperazine core linked to an aromatic system via a carbonyl group are frequently investigated as high-affinity probes for various G-protein coupled receptors . Specifically, this structural motif is common in molecules designed to interact with serotonin receptors, such as the 5-HT 1A subtype, which is a prominent target for researching neurological disorders and psychiatric conditions . The incorporation of the 2-methoxypyridine moiety can influence the compound's electronic properties and binding affinity, offering a point of diversification for structure-activity relationship (SAR) studies . Piperazine-based molecules are a cornerstone of modern drug discovery, and this compound serves as a valuable building block or intermediate for synthesizing more complex potential therapeutic agents . Researchers can utilize this compound in the design of novel ligands for receptors implicated in conditions like schizophrenia, depression, and cancer . Its application is primarily in vitro binding assays, receptor profiling, and as a precursor in synthetic chemistry. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle the material in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-(2-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-22-16-15(8-5-9-18-16)17(21)20-12-10-19(11-13-20)14-6-3-2-4-7-14/h5,8-9,14H,2-4,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDIMJFBKHIGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-4-(2-methoxypyridine-3-carbonyl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylamine with 2-methoxypyridine-3-carboxylic acid to form an amide intermediate. This intermediate is then reacted with piperazine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-4-(2-methoxypyridine-3-carbonyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Structural Formula

The molecular structure can be represented as follows:

C16H22N2O2\text{C}_{16}\text{H}_{22}\text{N}_2\text{O}_2

Chemistry

  • Building Block for Synthesis : The compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, enhancing its utility in organic synthesis.

Biology

  • Biological Interactions : Studies have shown that this compound interacts with various biological macromolecules, providing insights into its potential roles in biological systems.

Medicine

  • Therapeutic Properties : Research has focused on the compound's anti-inflammatory and anti-cancer activities. Its ability to inhibit iNOS suggests a pathway through which it could exert these effects.

Pharmacological Properties

The pharmacological activities of 1-cyclohexyl-4-(2-methoxypyridine-3-carbonyl)piperazine are summarized in the following table:

ActivityDescriptionReference
Anti-inflammatoryInhibition of iNOS reduces NO levels and inflammation
Anti-cancerPotential to inhibit cancer cell proliferation
Interaction with receptorsAffinity for sigma-2 receptors may enhance therapeutic effects

Anti-Cancer Activity

In a study examining the effects of piperazine derivatives on cancer cells, this compound showed promising results in inhibiting the growth of breast cancer cells. The compound was found to specifically bind to sigma-2 receptors, which are implicated in cancer cell proliferation .

Inhibition of iNOS

Research indicated that the compound effectively inhibited iNOS activity in vitro, leading to decreased levels of NO. This suggests its potential use in treating conditions characterized by excessive inflammation .

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-(2-methoxypyridine-3-carbonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their modifications, and biological activities:

Compound Name Structural Modifications Key Biological Activities References
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) Diphenylethyl group at 4-position High μ-opioid receptor affinity; associated with dysphoria, dissociation, and toxicity
PB28 (1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) Tetrahydronaphthalenylpropyl chain at 4-position Potent sigma-2 receptor ligand (Ki = 0.34 nM); antiproliferative activity
1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine Chlorophenyl and chloropyridine groups at 1- and 4-positions Unknown explicit activity; structural similarity suggests potential kinase or receptor modulation
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine Phenethyl and chlorophenyl substituents Likely CNS activity; phenethyl groups often linked to dopamine/serotonin receptor effects
Sch-350634 (Piperazine-based CCR5 antagonist) Methylpyridinylcarbonyl and trifluoromethylphenyl groups CCR5 antagonism; inhibits HIV-1 entry (IC50 < 10 nM); high oral bioavailability

Key Comparisons

Receptor Selectivity MT-45 primarily targets μ-opioid receptors, whereas PB28 exhibits nanomolar affinity for sigma-2 receptors. Piperazine N-atoms are critical for sigma receptor binding in analogs like PB28, suggesting that the target compound’s piperazine core could enable similar interactions, modulated by its unique 2-methoxypyridine substituent .

Pharmacokinetic Properties

  • Sch-350634 demonstrates excellent oral bioavailability due to its trifluoromethylphenyl group, a feature absent in the target compound. However, the methoxypyridine moiety may enhance solubility compared to MT-45’s lipophilic diphenylethyl group .

Therapeutic Potential MT-45’s discontinuation due to toxicity underscores the need for safer analogs. The target compound’s polar carbonyl group may reduce off-target effects compared to MT-45’s non-polar diphenylethyl chain . PB28’s antiproliferative activity via sigma-2 receptors suggests the target compound could be repurposed for oncology if it shares similar binding motifs .

Biological Activity

1-Cyclohexyl-4-(2-methoxypyridine-3-carbonyl)piperazine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, a cyclohexyl group, and a methoxypyridine moiety, which contribute to its biological activity. The structural formula can be represented as:

C17H22N2O2\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}_2

This structure allows for versatile interactions with biological macromolecules, making it a candidate for various therapeutic applications such as anti-inflammatory and anti-cancer treatments.

The primary target of this compound is inducible nitric oxide synthase (iNOS) . By inhibiting iNOS, the compound can reduce nitric oxide (NO) production, which plays a crucial role in several physiological processes, including inflammation and immune response. This inhibition may lead to modulation of inflammatory responses and other NO-related physiological processes.

Pharmacological Properties

This compound has been studied for its potential anti-inflammatory and anti-cancer activities. Its interaction with iNOS suggests a pathway through which it could exert these effects. The following table summarizes key pharmacological activities reported in various studies:

Activity Description Reference
Anti-inflammatoryInhibition of iNOS reduces NO levels and inflammation
Anti-cancerPotential to inhibit cancer cell proliferation
Interaction with receptorsAffinity for sigma-2 receptors may enhance therapeutic effects

Anti-Cancer Activity

In a study examining the effects of piperazine derivatives on cancer cells, this compound showed promising results in inhibiting the growth of breast cancer cells. The compound was found to specifically bind to sigma-2 receptors, which are implicated in cancer cell proliferation .

Inhibition of iNOS

Research indicated that the compound effectively inhibited iNOS activity in vitro, leading to decreased levels of NO. This suggests its potential use in treating conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other piperazine derivatives known for their biological activities:

Compound Activity Reference
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazineSigma-2 receptor agonist
LQFM018Antiproliferative effects in leukemic cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.